![molecular formula C23H18BrNO6 B11253242 6-bromo-7'-hydroxy-8'-(morpholinomethyl)-2H,2'H-[3,4'-bichromene]-2,2'-dione](/img/structure/B11253242.png)
6-bromo-7'-hydroxy-8'-(morpholinomethyl)-2H,2'H-[3,4'-bichromene]-2,2'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-7’-hydroxy-8’-(morpholinomethyl)-2H,2’H-[3,4’-bichromene]-2,2’-dione is a complex organic compound that belongs to the class of bichromenes This compound is characterized by the presence of bromine, hydroxy, and morpholinomethyl groups attached to a bichromene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-7’-hydroxy-8’-(morpholinomethyl)-2H,2’H-[3,4’-bichromene]-2,2’-dione typically involves multi-step organic reactions. One common approach is the bromination of a suitable precursor, followed by the introduction of the hydroxy and morpholinomethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7’-hydroxy-8’-(morpholinomethyl)-2H,2’H-[3,4’-bichromene]-2,2’-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems, to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted bichromenes. These products can have different biological and chemical properties, making them useful for various applications.
Scientific Research Applications
6-Bromo-7’-hydroxy-8’-(morpholinomethyl)-2H,2’H-[3,4’-bichromene]-2,2’-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-bromo-7’-hydroxy-8’-(morpholinomethyl)-2H,2’H-[3,4’-bichromene]-2,2’-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-bromo-7’-hydroxy-8’-(morpholinomethyl)-2H,2’H-[3,4’-bichromene]-2,2’-dione include other bichromenes with different substituents, such as:
- 6-Bromo-7-hydroxy-3-methylcoumarin
- 7-Hydroxy-4-methylcoumarin
- 6,8-Dibromo-7-hydroxy-2-oxo-2H-chromene-3-carbonitrile
Uniqueness
The uniqueness of 6-bromo-7’-hydroxy-8’-(morpholinomethyl)-2H,2’H-[3,4’-bichromene]-2,2’-dione lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the morpholinomethyl group, in particular, may enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H18BrNO6 |
|---|---|
Molecular Weight |
484.3 g/mol |
IUPAC Name |
4-(6-bromo-2-oxochromen-3-yl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-2-one |
InChI |
InChI=1S/C23H18BrNO6/c24-14-1-4-20-13(9-14)10-17(23(28)30-20)16-11-21(27)31-22-15(16)2-3-19(26)18(22)12-25-5-7-29-8-6-25/h1-4,9-11,26H,5-8,12H2 |
InChI Key |
FIACVWPVEKBOGU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=C(C=CC3=C2OC(=O)C=C3C4=CC5=C(C=CC(=C5)Br)OC4=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


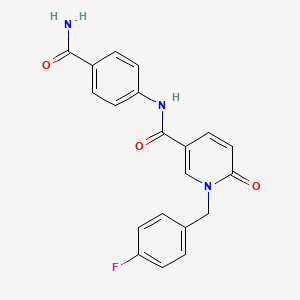

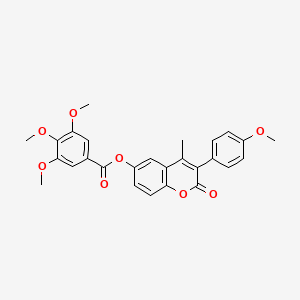
![N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-2-fluorobenzamide](/img/structure/B11253187.png)

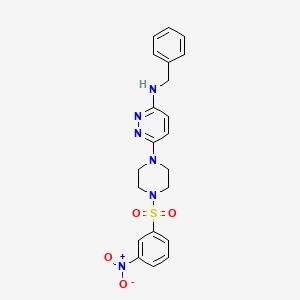
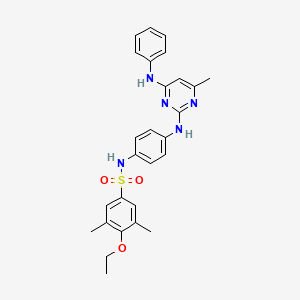
![N-(benzo[d]thiazol-2-yl)-2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B11253210.png)
![2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11253212.png)
![3,3-dimethyl-10-[2-(morpholin-4-yl)-2-oxoethyl]-11-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11253222.png)
![8-bromo-10,10,10a-trimethyl-3,4,10,10a-tetrahydropyrimido[1,2-a]indol-2(1H)-one](/img/structure/B11253229.png)
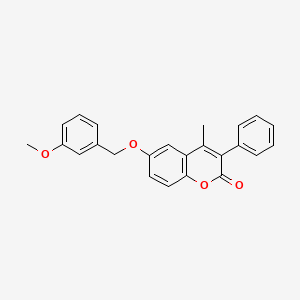
![1-(azepan-1-yl)-2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B11253241.png)
![4-bromo-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide](/img/structure/B11253251.png)
